N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
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Overview
Description
N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine: is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a fluorophenyl group and a pyrrolidinyl group attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction, where the pyrrolidine ring is introduced to the pteridine core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pteridine core or the attached groups are oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, where specific functional groups are reduced.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pteridine core or attached groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic or electrophilic reagents, depending on the type of substitution reaction, are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pteridine derivatives, while reduction may produce reduced pteridine derivatives.
Scientific Research Applications
Chemistry: N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs for various diseases.
Industry: In industrial applications, this compound may be used in the development of new materials, catalysts, and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as in therapeutic applications or biochemical research.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
- N-(4-bromophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
- N-(4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
Comparison: N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can influence the compound’s chemical reactivity, biological activity, and physical properties. Compared to its chlorinated, brominated, and methylated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-pyrrolidin-1-ylpteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6/c17-11-3-5-12(6-4-11)20-15-13-14(19-8-7-18-13)21-16(22-15)23-9-1-2-10-23/h3-8H,1-2,9-10H2,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVHGDYGROIHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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